![molecular formula C18H19N5O6 B2842522 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate CAS No. 1351591-79-1](/img/structure/B2842522.png)

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

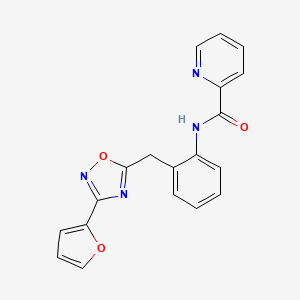

The compound “(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate” is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The benzimidazole moiety is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives often starts with benzene derivatives with nitrogen-containing functionality ortho to each other . In one method, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy . For example, the IR spectrum of a similar compound showed peaks corresponding to NH benzimidazole, NH aminophenyl, CH arom, CH aliph, C=O, C=N, and C=C arom .Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of chemical reactions due to their amphoteric nature, showing both acidic and basic properties . They can undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined by various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Applications De Recherche Scientifique

Antiproliferative Activity : Piperazine derivatives have been synthesized and evaluated for antiproliferative activity. Such compounds, due to their structural motifs, are often explored for their potential in inhibiting the growth of cancer cells. For example, a study on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel heterocycle related to piperazine derivatives revealed insights into the molecule's stability and interactions, suggesting potential for antiproliferative applications (S. Benaka Prasad et al., 2018).

Anti-Inflammatory Agents : Some piperazine derivatives have been synthesized and tested for their anti-inflammatory activity. This highlights the potential therapeutic applications of such compounds in treating inflammation-related disorders (N. Patel, V. Karkhanis, Pinkal Patel, 2019).

Antimicrobial Activity : New pyridine derivatives, including piperazine compounds, have been synthesized and screened for antimicrobial activities. Such studies indicate the potential use of these compounds in combating microbial infections by inhibiting the growth of bacteria and fungi (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Anti-Tubercular Activity : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and related scaffolds have been identified as new chemotypes with potential anti-tubercular activity. Such compounds were prepared, evaluated against Mycobacterium tuberculosis, and assessed for cytotoxicity, showcasing their promise in developing new anti-tubercular therapies (S. Pancholia et al., 2016).

Mécanisme D'action

The mechanism of action of benzimidazole derivatives can vary depending on the specific compound and its biological target. For example, some benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

The future directions in the research of benzimidazole derivatives are likely to focus on the development of new drugs to overcome current public health problems, such as antimicrobial resistance . The flexibility of benzimidazole as a core structure allows for a great diversity of potential new compounds .

Propriétés

IUPAC Name |

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2.C2H2O4/c22-16(14-5-6-17-23-14)21-9-7-20(8-10-21)11-15-18-12-3-1-2-4-13(12)19-15;3-1(4)2(5)6/h1-6H,7-11H2,(H,18,19);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVWFMXJGBFNOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=NO4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(isoxazol-5-yl)methanone oxalate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2842440.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2842441.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2842443.png)

![2-[(3-Methylbenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2842444.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2842446.png)

![2-(6-pyridin-3-ylpyridazin-3-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2842455.png)

![Ethyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2842460.png)

![(4-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2842461.png)